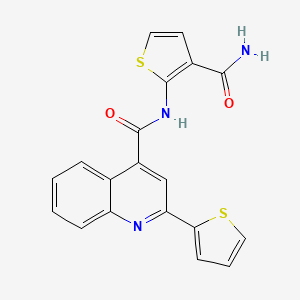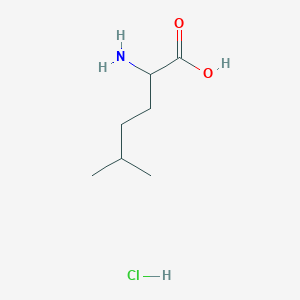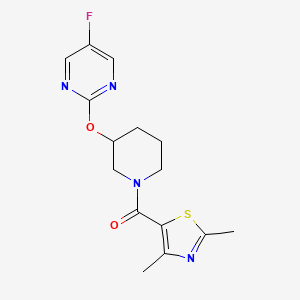
N-(3-carbamoylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-carbamoylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C19H13N3O2S2 and its molecular weight is 379.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
Synthesis and Reactivity : The synthesis and reactivity of compounds related to N-(3-carbamoylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide have been explored, revealing methods for creating functionally substituted thieno[3,2-c]quinoline derivatives. These derivatives, including nitriles, carboxamides, carboxylic acids, and esters, have been prepared through palladium-catalyzed intramolecular cyclization and show moderate to high fluorescence quantum yields, suggesting potential applications in invisible ink dyes and other optical applications (Bogza et al., 2018).
Crystal Structure and DFT Studies : Detailed structural analysis through spectral characterization and single crystal X-ray diffraction has been conducted on similar quinoline carboxamide compounds. Molecular geometry optimizations using the DFT method have shown good agreement with experimental data, indicating the structural stability and potential for further functionalization of these compounds (Polo-Cuadrado et al., 2021).
Biological and Pharmacological Activities
Anticancer Activity : Novel derivatives of thiophene and thiazolyl-thiophene, structurally related to quinoline carboxamides, have shown promising in vitro cytotoxicity against various cancer cell lines. The presence of thiazolidinone rings and thiosemicarbazide moieties in these structures has been correlated with enhanced inhibitory activity, highlighting the potential of these compounds for anticancer therapy (Atta & Abdel-Latif, 2021).
Propiedades
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S2/c20-17(23)12-7-9-26-19(12)22-18(24)13-10-15(16-6-3-8-25-16)21-14-5-2-1-4-11(13)14/h1-10H,(H2,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPOOBVLYXWDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=C(C=CS4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B2543631.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)acetamide](/img/structure/B2543633.png)



![3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2543642.png)

![3-(4-Methylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2543644.png)
![N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B2543646.png)
![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2543648.png)
![Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2543649.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2543651.png)
